7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure with various substituents at the C-4 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s lipophilicity allows it to diffuse easily into cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular properties.
Pyrido[2,3-d]pyrimidin-4-ones: Investigated for their antibacterial and antifungal activities.
Uniqueness
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C26H30N4O |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H30N4O/c1-4-16-29(17-5-2)25-24-23(20-10-8-7-9-11-20)18-30(26(24)28-19-27-25)21-12-14-22(15-13-21)31-6-3/h7-15,18-19H,4-6,16-17H2,1-3H3 |
InChI Key |
DQMZRDFXMOOCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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